molecular formula C14H17NO2 B1301487 (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 373650-95-4

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B1301487
CAS No.: 373650-95-4
M. Wt: 231.29 g/mol
InChI Key: CBUFWNOYKAVVIK-QPABKMLOSA-N
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Description

(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is a synthetic curcumin analog characterized by a conjugated dienone backbone with a dimethylamino group at the 1-position and a 4-methoxyphenyl moiety at the 5-position. This compound belongs to the 1,5-diaryl-1,4-pentadien-3-one class, which is structurally inspired by curcumin but optimized for enhanced stability and bioactivity. Despite its discontinued commercial availability (as noted in ), its structural features make it a valuable reference for comparative studies with related derivatives .

Properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFWNOYKAVVIK-QPABKMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, commonly referred to by its CAS number 373650-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 373650-95-4
  • Physical State : Solid
  • Density : 1.058 g/cm³ (predicted)
  • Boiling Point : 370.9 °C (predicted)
  • pKa : 6.48 (predicted)

Synthesis

The compound can be synthesized through a reaction involving L-proline in toluene under reflux conditions for approximately 120 hours, yielding about 60% of the desired product .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of HSET (KIFC1), a protein crucial for the survival of cancer cells with multiple centrosomes. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in certain cancer cell lines .

A study demonstrated that compounds similar to (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one exhibited micromolar to nanomolar potency in biochemical assays targeting HSET. The effectiveness was measured by observing multipolar mitotic formations in centrosome-amplified human cancer cells treated with these inhibitors .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. In a comparative study of various dienones, it was found that certain derivatives showed significant inhibition against both MAO A and MAO B enzymes .

Case Study 1: Inhibition of HSET

In a controlled laboratory setting, (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one was tested on DLD1 cancer cells known for centrosome amplification. The results indicated a marked increase in multipolar mitotic cells when treated with concentrations as low as 15 μM, confirming its potential as an effective anticancer therapeutic agent .

Concentration (μM)Percentage of Multipolar Mitoses
05%
510%
1521%

Case Study 2: MAO Inhibition

Another study focused on the inhibition of MAOs by various substituted dienones including (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one. The results indicated that specific structural modifications could enhance inhibitory activity against these enzymes:

CompoundMAO A Inhibition (%)MAO B Inhibition (%)
Compound A4530
Compound B6050
(1E,4E)-1-Dimethylamino-penta-dienone5040

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor growth without notable toxicity to healthy tissues .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Phenolic compounds, particularly those with methoxy groups, have been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Preliminary studies suggest that similar compounds may possess neuroprotective properties. The modulation of neurotransmitter systems through the dimethylamino group could provide insights into therapeutic avenues for neurodegenerative diseases .

Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; reduces tumor growth
Antioxidant PropertiesScavenges free radicals; protects against oxidative stress
Neuroprotective EffectsPotential modulation of neurotransmitter systems; implications for neurodegenerative diseases

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of related compounds on HepG2 liver cancer cells, it was found that a derivative exhibited an IC50 value of 2.57 µM, indicating potent cytotoxicity. This suggests that (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one may share similar mechanisms of action against various cancer cell lines .

Case Study 2: Antioxidant Activity

A comparative analysis of phenolic compounds showed that methoxy-substituted derivatives demonstrated enhanced antioxidant activity in vitro. This supports the hypothesis that the presence of the methoxyphenyl group in (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one could contribute similarly to its antioxidant capabilities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Derivatives

Compound Name & ID Key Substituents Biological Activities Reference
Target Compound 1-(Dimethylamino), 5-(4-methoxyphenyl) Limited commercial data; structural basis for analogs with antiviral/antioxidant roles
A2K2A17 () 1-(4-Methoxyphenyl), 5-(4-fluorophenyl) Anti-inflammatory (62% edema inhibition), analgesic (writhing inhibition: 58%), anticancer (LC₅₀: 12 µM)
A11K3A11 () 1,5-bis(4-nitrophenyl) Stronger anti-inflammatory (70% edema inhibition) but higher cytotoxicity (LC₅₀: 8 µM)
F3 () 1-(4-hydroxy-3,5-dimethoxyphenyl), 5-(3,4,5-trimethoxyphenyl) Cytotoxicity (IC₅₀: 4.2 µM in MCF-7 cells) surpassing curcumin
4d () 1-(2,3-dimethoxyphenyl), 5-(thiadiazole-ethoxy-phenyl) Antiviral (TMV inhibition: 66.9%, superior to ribavirin)
Compound 49 () 1-(imidazolyl), 5-(thiazolyl-CF₃) Antiproliferative (IC₅₀: 9.3 µM in prostate cells)
MCC 009 () Hydroxyphenyl with aminomethyl groups Potent antioxidant (radical scavenging via HAT/SET-PT mechanisms)

Substituent Effects on Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups

  • Nitrophenyl (A11K3A11) : The nitro group enhances anti-inflammatory activity (70% edema inhibition) but increases cytotoxicity, likely due to oxidative stress induction .
  • Methoxyphenyl (Target Compound, A2K2A17) : Methoxy groups improve solubility and reduce toxicity. A2K2A17’s 4-methoxyphenyl and 4-fluorophenyl combination balances anti-inflammatory efficacy (62%) with moderate cytotoxicity (LC₅₀: 12 µM) .

Heterocyclic Modifications

  • Thiadiazole (4d, 4p) : Thiadiazole moieties in 4d and 4p enhance antiviral activity against TMV (inhibition rates: 66.9–87.0%), attributed to improved binding to viral coat proteins .
  • Imidazole/Thiazole (Compound 49) : Nitrogen-rich heterocycles in Compound 49 improve antiproliferative activity by targeting cellular kinases or DNA replication machinery .

Amino and Hydroxy Groups

  • Hydroxyphenyl (F3, MCC 009) : Hydroxy groups in F3 and MCC 009 enhance antioxidant and cytotoxic effects via radical scavenging and metal chelation .

Preparation Methods

Starting Materials

Reaction Steps

  • Condensation Reaction :

    • The two aldehydes (4-(dimethylamino)benzaldehyde and 4-methoxybenzaldehyde) react with acetone under basic conditions.
    • A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to catalyze the reaction.
    • The reaction is typically carried out under reflux conditions to ensure complete conversion of reactants into the desired product.
  • Purification :

    • The crude product is purified using either recrystallization or column chromatography.
    • Recrystallization is performed in solvents such as ethanol or methanol to obtain a high-purity product.

Reaction Mechanism

The synthesis proceeds via an aldol condensation mechanism:

  • Enolate Formation :
    • Acetone reacts with the base to form an enolate ion, which acts as a nucleophile.
  • Aldehyde Addition :
    • The enolate ion attacks the carbonyl carbon of one aldehyde, forming a β-hydroxy intermediate.
  • Dehydration :
    • Under the reaction conditions, the β-hydroxy intermediate undergoes dehydration to form an α,β-unsaturated ketone.
  • Second Aldol Reaction :
    • The process repeats with the second aldehyde, resulting in a conjugated dienone structure.

Optimization of Reaction Conditions

To improve yield and selectivity, researchers have explored variations in reaction parameters:

  • Base Selection :
    • Strong bases like NaOH or KOH are preferred for efficient enolate formation.
    • Organic bases such as triethylamine can also be used but may result in lower yields.
  • Temperature Control :
    • Reflux temperatures (~60–80°C) are optimal for driving the reaction to completion without side reactions.
  • Solvent Choice :
    • Polar solvents like ethanol or methanol enhance solubility and facilitate the reaction.

Detailed Experimental Data

Parameter Value/Condition Notes
Starting materials 4-(dimethylamino)benzaldehyde, 4-methoxybenzaldehyde, acetone Commercially available reagents
Catalyst/Base NaOH or KOH Strong base for enolate formation
Solvent Ethanol/Methanol Facilitates dissolution and reaction
Reaction temperature ~60–80°C Reflux conditions
Reaction time 4–6 hours Ensures complete conversion
Purification method Recrystallization/Chromatography Removes impurities and by-products

Challenges in Synthesis

While the synthesis is straightforward, certain challenges may arise:

  • Side Reactions :
    • Over-condensation can lead to polymeric by-products.
  • Purity Issues :
    • Impurities from incomplete reactions may require extensive purification steps.
  • Yield Optimization :
    • Achieving high yields requires precise control of reaction conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.